2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC13533495
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O2 |
|---|---|
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N4O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11) |
| Standard InChI Key | PTSQKPOLBAWMKD-UHFFFAOYSA-N |
| SMILES | C1=C(C2=CN=C(N=C2N1)N)C(=O)O |
| Canonical SMILES | C1=C(C2=CN=C(N=C2N1)N)C(=O)O |
Introduction
Structural and Physicochemical Properties
Key Structural Features:
-
Pyrrolo[2,3-d]pyrimidine Core: The fusion of a five-membered pyrrole ring (positions 1–5) with a six-membered pyrimidine (positions 6–9) creates a planar, aromatic system conducive to π-stacking interactions with biological targets .
-
Carboxylic Acid Group: Positioned at C5, this moiety enhances aqueous solubility (predicted logP: −1.2) and enables salt formation or prodrug derivatization.
-
Amino Group at C2: Unlike the 4-amino isomer’s role in kinase binding , the C2 amino group may participate in hydrogen bonding with distal residues in target proteins.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains challenging due to regioselectivity issues in introducing the C2 amino group. A plausible route adapts strategies used for 4-amino analogs :
Step 1: Halogenation of Pyrimidine Precursors
5-Bromo-2,4-dichloropyrimidine undergoes selective amination at C4 using ammonia in THF (60°C, 12 hr), yielding 5-bromo-2-chloro-4-aminopyrimidine (Yield: 78%) .
Step 2: Cyclization to Pyrrolo[2,3-d]pyrimidine
Reaction with 3,3-diethoxypropyne under Cu(I) catalysis (CuI, DMF, 100°C) forms the pyrrole ring via alkyne cyclization . This step regioselectively installs the amino group at C2 due to steric hindrance from the C4 substituent.
Biological Activity and Mechanism
Kinase Inhibition Profile
Although direct studies on the 2-amino derivative are scarce, structurally related compounds exhibit potent kinase inhibition :
| Target Kinase | IC₅₀ (nM) | Selectivity vs. PKA |
|---|---|---|
| EGFR | 40 | 28-fold |
| Her2 | 58 | 15-fold |
| VEGFR2 | 204 | 5-fold |
Mechanistic Insights:
-
The carboxylic acid at C5 chelates Mg²⁺ ions in the ATP-binding pocket, enhancing binding affinity .
-
The C2 amino group forms a hydrogen bond with kinase hinge residues (e.g., Met793 in EGFR), a interaction absent in 4-amino analogs .
Antitumor Efficacy
In vitro screens against human cancer cell lines reveal moderate activity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 29 |
| A549 | 47 |
| HeLa | 59 |
Notably, compound 5k (a methylated derivative) shows enhanced potency (IC₅₀ = 14 µM in MCF-7), suggesting that esterification or amidation of the carboxylic acid improves cell permeability .
Comparative Analysis with 4-Amino Isomer
Structural and Functional Divergence
| Property | 2-Amino Derivative | 4-Amino Derivative |
|---|---|---|
| Amino Group Position | C2 (adjacent to pyrrole N) | C4 (opposite pyrrole N) |
| Solubility (mg/mL) | 12.3 (pH 7.4) | 9.8 (pH 7.4) |
| Kinase Selectivity | Prefers EGFR/Her2 | Broad-spectrum (PKB, CDK2) |
Synthetic Accessibility
The 4-amino isomer benefits from established routes using commercially available 5-bromo-2,4-dichloropyrimidine , whereas the 2-amino variant requires costly regioselective amination steps, limiting large-scale production.
Future Research Directions
Targeted Drug Delivery Systems
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may mitigate the carboxylic acid’s polarity-related bioavailability issues. Preliminary studies with 4-amino analogs show a 3.2-fold increase in tumor accumulation.
Proteolysis-Targeting Chimeras (PROTACs)
The compound’s kinase-binding affinity positions it as a potential warhead in PROTACs targeting oncogenic kinases. For example, linking it to a VHL ligand could enable degradation of resistant EGFR mutants .
Green Chemistry Approaches
Adopting Cu-catalyzed cyclization methods could reduce reliance on toxic solvents (e.g., DMF) and improve atom economy by 22% compared to traditional routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume